molecular formula C13H12O2 B101045 4-Hydroxy-4'-methoxybiphenyl CAS No. 16881-71-3

4-Hydroxy-4'-methoxybiphenyl

Cat. No.: B101045
CAS No.: 16881-71-3
M. Wt: 200.23 g/mol
InChI Key: CORJIEYQXMZUIW-UHFFFAOYSA-N
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Preparation Methods

The preparation of 4-Hydroxy-4’-methoxybiphenyl typically involves the esterification reaction of p-Hydroxybenzoic acid. The process begins with the reaction of p-Hydroxybenzoic acid with methanol to produce p-methyl formate. This intermediate is then reacted with phenyl lithium to yield 4-Hydroxy-4’-methoxybiphenyl . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield.

Chemical Reactions Analysis

4-Hydroxy-4’-methoxybiphenyl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where the hydroxyl and methoxy groups can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like methanol or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydroxy-4’-methoxybiphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-4’-methoxybiphenyl involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-Hydroxy-4’-methoxybiphenyl can be compared with other similar compounds such as:

The uniqueness of 4-Hydroxy-4’-methoxybiphenyl lies in its specific combination of hydroxyl and methoxy groups, which confer distinct chemical and physical properties, making it valuable for various applications.

Biological Activity

4-Hydroxy-4'-methoxybiphenyl (HMOB) is a biphenyl derivative that has garnered attention for its biological activity and potential applications in various fields, including pharmacology and toxicology. This article explores the compound's biochemical properties, cellular effects, molecular mechanisms, dosage effects, and metabolic pathways based on diverse research findings.

HMOB is primarily known for its role in biochemical reactions, particularly in proteomics research. It acts as a substrate for specific enzymes, notably biphenyl 4-hydroxylases, which are crucial in the hydroxylation of biphenyl compounds. This hydroxylation process significantly influences the production of various metabolites that are vital for cellular metabolism and function.

2. Cellular Effects

The compound has been shown to affect several cellular processes, including:

  • Cell Signaling Pathways : HMOB influences signaling pathways that regulate gene expression and cell metabolism.
  • Enzyme Activity : It affects the activity of certain enzymes and proteins, leading to changes in cellular functions. For instance, its interaction with biphenyl 4-hydroxylases can alter metabolite production.

3. Molecular Mechanism

The molecular mechanism of HMOB includes:

  • Binding Interactions : The compound binds to various biomolecules such as enzymes and proteins, facilitating biochemical reactions.
  • Hydroxylation Process : As a substrate for biphenyl 4-hydroxylases, HMOB undergoes hydroxylation, which is essential for its biological activity.

4. Dosage Effects in Animal Models

Research indicates that the effects of HMOB vary with dosage:

  • Lower Doses : At lower concentrations, HMOB may enhance cellular metabolism and enzyme activity.
  • Higher Doses : Conversely, higher doses can lead to toxic or adverse effects. Understanding these dosage thresholds is critical for safe application in research settings.

5. Metabolic Pathways

HMOB is involved in metabolic pathways associated with biphenyl compounds' hydroxylation. Key aspects include:

  • Enzyme Interaction : It interacts with biphenyl 4-hydroxylases to facilitate the conversion of biphenyl derivatives into hydroxylated metabolites.
  • Transport Mechanisms : Within cells and tissues, HMOB is transported via specific transporters and binding proteins, influencing its localization and biological activity.

6. Subcellular Localization

The localization of HMOB within cells is determined by:

  • Targeting Signals : These signals direct the compound to specific organelles or compartments.
  • Post-translational Modifications : Modifications can influence HMOB's activity by ensuring it interacts with appropriate biomolecules within the cell.

Case Study 1: In Vivo Studies on Toxicity

In a study examining the toxicity of various biphenyl derivatives, including HMOB, researchers found that higher concentrations led to significant cytotoxic effects in liver cells. The study highlighted the importance of understanding dosage effects to mitigate potential risks associated with exposure.

Case Study 2: Enzyme Interaction Analysis

A study focused on the interaction between HMOB and biphenyl 4-hydroxylases demonstrated that HMOB significantly increased the enzyme's activity at optimal concentrations. This finding suggests potential applications in enhancing metabolic processes in pharmacological contexts .

Properties

IUPAC Name

4-(4-methoxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORJIEYQXMZUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452569
Record name 4-Hydroxy-4'-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16881-71-3
Record name 4-Hydroxy-4'-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

120 ml of water and sodium hydroxide (14.00 g, 0.35 mol) were placed in a conical flask and dissolved. 4,4'-Dihydroxybiphenyl (28.00 g, 0.15 mol) was then added and heated to reflux for 2 hours with stirring using a condenser. Dimethyl sulfate (14.5 ml, 0.15 mol) was added dropwise over about 40 minutes. After addition, the mixture was heated while stirring for 2 hours, and then allowed to cool and filtrated. The filter cake was transferred into 700 ml of water, which was then heated to boiling temperature, and filtrated while still keeping warm. The filtrate was kept at 70° C., and 20% hydrochloric acid was added. White precipitation: formed was washed extensively. Recrystallization from ethanol yielded 4'-methoxy-4-hydroxybiphenyl (13.17 g, Yield: 48.0%).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4,4'-Dihydroxydiphenyl (1) (32 g 0.17 mol) was dissolved in 2M solution hydroxide solution (0.34 mol) and dimethyl sulphate (22 g 0.175 mol) was added slowly with stirring over half an hour. The sodium salt of the required product was filtered off and dried. The yield was 24 g. The sodium salt of the phenol (24 g) was treated with acetyl chloride (150 cm3), filtered and excess acetyl chloride removed. Work up gave 4- methoxy-4'-acetoxydiphenyl (4) (22 g).
Name
4,4'-Dihydroxydiphenyl
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
0.34 mol
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-Hydroxy-4'-methoxybiphenyl in liquid crystal research?

A: this compound serves as a crucial building block in synthesizing liquid crystal polymers. Its structure, featuring a rigid biphenyl core and a flexible alkoxy chain, allows for the creation of molecules with the order and mobility required for liquid crystalline behavior. [, , ]

Q2: How is this compound incorporated into liquid crystal polymers, and what are the resulting material properties?

A: Researchers have successfully incorporated this compound as a side chain mesogenic group into various polymer backbones. For example, in one study [], poly(ω-bromoalkyl-1-glycidyl-ether)s were modified with this compound to yield novel side-chain liquid crystalline polymers. These polymers exhibited varying mesophases depending on the length of the alkyl spacer connecting the mesogenic group to the polymer backbone. Shorter spacers (n = 2 and 4) resulted in smectic C phases, while longer spacers (n = 10 and 12) also yielded smectic C phases. Interestingly, intermediate spacer lengths (n = 6 and 8) resulted in a nematic cybotactic phase. This demonstrates how subtle structural changes can significantly influence the self-assembly and resulting properties of these materials. []

Q3: Beyond its use in polymers, are there other applications of this compound in liquid crystal research?

A: Yes, this compound is a versatile building block and has been used to synthesize non-polymeric liquid crystals as well. One study [] employed it in the preparation of diacetylenic liquid crystalline diesters. These compounds, featuring a diacetylene unit in the molecular core, hold potential for applications requiring photoreactivity and potential for polymerization.

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